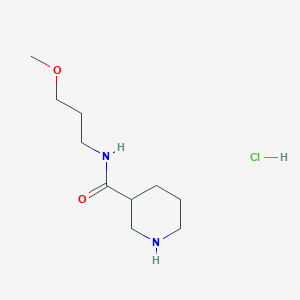

N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride

説明

N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride is a piperidine derivative featuring a methoxypropyl substituent and a carboxamide group at the 3-position of the piperidine ring.

特性

IUPAC Name |

N-(3-methoxypropyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-14-7-3-6-12-10(13)9-4-2-5-11-8-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNGVWZBJXJCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of 3-methoxypropylamine with 3-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted piperidinecarboxamide derivatives.

科学的研究の応用

N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: Carboxamide Substitution on Piperidine

a. N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride (CAS 1188264-09-6)

- Structural Differences : The carboxamide group is at the 2-position of the piperidine ring instead of the 3-position.

- Molecular Formula : C₁₀H₂₁ClN₂O₂.

- Implications :

b. N-(3-Methoxypropyl)-4-piperidinecarboxamide hydrochloride (CID 7175819)

- Structural Differences : Carboxamide at the 4-position of the piperidine ring.

- Molecular Formula : C₁₀H₂₀ClN₂O₂ (free base: C₁₀H₂₀N₂O₂).

Functional Group Modifications: Methoxy vs. Hydroxypropyl

N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride

- Structural Differences : Methoxypropyl substituent replaced with hydroxypropyl.

- Molecular Formula : Estimated as C₉H₁₈ClN₂O₂ (assuming loss of a methyl group).

- Implications :

Heterocycle Core Replacement

N-(3-Methoxypropyl)-1H-imidazole-1-carboxamide

Data Table: Key Structural and Molecular Comparisons

| Compound Name | Piperidine Position | Substituent | Molecular Formula | CAS Number/CID | Key Properties (Inferred) |

|---|---|---|---|---|---|

| N-(3-Methoxypropyl)-3-piperidinecarboxamide HCl | 3 | Methoxypropyl | C₁₀H₂₀ClN₂O₂ | Not provided | Moderate polarity, hydrochloride salt |

| N-(3-Methoxypropyl)-2-piperidinecarboxamide HCl | 2 | Methoxypropyl | C₁₀H₂₁ClN₂O₂ | 1188264-09-6 | Steric hindrance at 2-position |

| N-(3-Hydroxypropyl)-3-piperidinecarboxamide HCl | 3 | Hydroxypropyl | C₉H₁₈ClN₂O₂ | Not provided | Higher aqueous solubility |

| N-(3-Methoxypropyl)-4-piperidinecarboxamide HCl | 4 | Methoxypropyl | C₁₀H₂₀ClN₂O₂ | 7175819 (CID) | Conformational flexibility |

Research Implications and Limitations

- Synthetic Accessibility : The methoxypropyl group is recurrent in analogs (e.g., ), suggesting standardized synthetic routes for such derivatives.

- Data Gaps: Limited experimental data (e.g., melting points, solubility) restrict quantitative comparisons. Further studies are needed to correlate structural features with pharmacokinetic profiles.

- Biological Relevance : Positional isomerism and substituent polarity are critical in drug design, affecting target affinity and ADMET properties.

This analysis underscores the importance of structural nuances in piperidine derivatives, guiding future synthesis and bioactivity studies.

生物活性

N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C10H20N2O2•HCl

- Molecular Weight : 236.74 g/mol

- IUPAC Name : N-(3-methoxypropyl)-3-piperidinecarboxamide hydrochloride

This compound features a piperidine ring, which is a common structural motif in many pharmacologically active substances. The presence of a methoxy group enhances its lipophilicity, potentially influencing its biological activity.

N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride exhibits several mechanisms of action that contribute to its biological effects:

- Receptor Interaction : This compound may interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory processes, although specific targets remain to be fully elucidated.

Pharmacological Studies

Research has indicated various biological activities attributed to this compound:

- Anti-inflammatory Activity : In vitro studies have demonstrated that N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride can reduce the production of pro-inflammatory cytokines.

- Neuroprotective Effects : Animal models suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

In Vitro Studies

A study published in Pharmacology Reports assessed the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) when treated with varying concentrations of N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride .

| Concentration (µM) | IL-6 Expression (% Control) | TNF-α Expression (% Control) |

|---|---|---|

| 10 | 75 | 70 |

| 50 | 50 | 45 |

| 100 | 30 | 25 |

In Vivo Studies

In vivo studies conducted on murine models have shown that administration of N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride resulted in reduced behavioral symptoms associated with anxiety and depression. The compound was administered at doses of 5 mg/kg and 10 mg/kg, demonstrating dose-dependent effects on behavior as measured by the forced swim test .

Safety and Toxicity

Safety assessments have been conducted to evaluate the toxicity profile of N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride. Acute toxicity studies indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. Long-term studies are warranted to further assess chronic exposure risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。